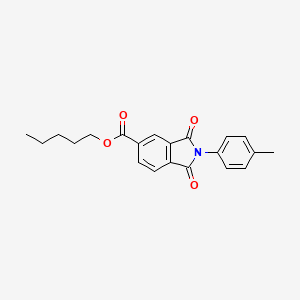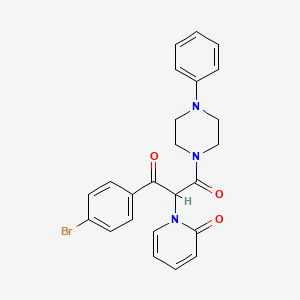![molecular formula C23H20N8O2 B15020052 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15020052.png)
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique triazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the benzylidenehydrazinyl, methylphenyl, and nitrophenyl groups. Common reagents used in these reactions include hydrazine derivatives, benzaldehyde, and various substituted anilines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core, with common reagents including halides and amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine compounds .
科学的研究の応用
6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
作用機序
The mechanism of action of 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-chlorophenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
- 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
What sets 6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine apart is its specific combination of substituents, which confer unique chemical and biological properties.
特性
分子式 |
C23H20N8O2 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
2-N-[(E)-benzylideneamino]-4-N-(2-methylphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20N8O2/c1-16-7-5-6-10-20(16)26-22-27-21(25-18-11-13-19(14-12-18)31(32)33)28-23(29-22)30-24-15-17-8-3-2-4-9-17/h2-15H,1H3,(H3,25,26,27,28,29,30)/b24-15+ |
InChIキー |
JFVONQYVEFVXLQ-BUVRLJJBSA-N |
異性体SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4 |
正規SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B15019976.png)

![N-benzyl-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15019986.png)
![3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15019993.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15020014.png)
![Ethyl (2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B15020023.png)
![methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B15020024.png)
![2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15020041.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-2,1-diyl] bis(4-chlorobenzoate)](/img/structure/B15020046.png)
![2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B15020047.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020064.png)
![(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15020071.png)

